Elacestrant

Catalog No.
S007327
CAS No.
722533-56-4
M.F
C30H38N2O2
M. Wt
458.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Elacestrant

CAS Number

722533-56-4

Product Name

Elacestrant

IUPAC Name

(6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol

Molecular Formula

C30H38N2O2

Molecular Weight

458.6 g/mol

InChI

InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1

InChI Key

SIFNOOUKXBRGGB-AREMUKBSSA-N

SMILES

Array

Synonyms

(6R)-6-(2-(ethyl((4-(2-(ethylamino)ethyl)phenyl)methyl)amino)-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol, elacestrant

Canonical SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O

Isomeric SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O

The exact mass of the compound Elacestrant is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Tetrahydronaphthalenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Elacestrant (RAD1901), supplied primarily as a dihydrochloride salt (CAS 722533-56-4), is a non-steroidal selective estrogen receptor degrader (SERD) and antagonist. It exhibits high binding affinity for ERα (IC50 ~48 nM) with significant selectivity over ERβ (IC50 ~870 nM) [1]. Unlike first-generation steroidal SERDs, elacestrant is designed for oral bioavailability and dose-dependent ERα degradation via the proteasomal pathway[2]. For scientific procurement, elacestrant dihydrochloride provides a critical baseline standard for evaluating non-steroidal endocrine therapies, offering superior aqueous solubility (up to 25 mg/mL) compared to its free base form, thereby streamlining in vivo oral dosing protocols [3].

Substituting elacestrant with the standard-of-care SERD, fulvestrant, introduces severe processability and application limitations. Fulvestrant features a highly lipophilic steroidal backbone with negligible aqueous solubility, necessitating complex, viscous intramuscular depot formulations (e.g., castor oil and alcohols) that complicate preclinical dosing and limit systemic exposure [1]. Furthermore, fulvestrant lacks meaningful blood-brain barrier (BBB) penetration and exhibits diminished efficacy against acquired ESR1 mutations (such as Y537S and D538G) [2]. Elacestrant’s non-steroidal structure and dihydrochloride salt formulation resolve these bottlenecks, providing a compound that supports standard oral gavage, penetrates the BBB for intracranial models, and maintains robust degradation of mutant ERα [3].

Oral Bioavailability and Formulation Processability

Elacestrant dihydrochloride is optimized for oral administration, achieving approximately 10% absolute bioavailability and reaching steady-state pharmacokinetics within 5-6 days[1]. Its dihydrochloride salt form achieves an aqueous solubility of ~25 mg/mL, allowing for straightforward preparation in standard acidic or buffered aqueous vehicles [2]. In contrast, fulvestrant has negligible oral bioavailability and requires formulation in viscous lipid depots (castor oil) for intramuscular injection [1].

Evidence DimensionRoute of administration and aqueous solubility
Target Compound DataElacestrant dihydrochloride: ~10% oral bioavailability; ~25 mg/mL aqueous solubility.
Comparator Or BaselineFulvestrant: Negligible oral bioavailability; requires IM lipid depot.
Quantified DifferenceElacestrant enables oral dosing with >10,000-fold higher aqueous solubility than fulvestrant's free form.
ConditionsIn vivo pharmacokinetic profiling and standard aqueous formulation assays.

Eliminates the need for complex, viscous lipid formulations, significantly simplifying in vivo dosing regimens and reducing animal stress in preclinical studies.

Blood-Brain Barrier (BBB) Penetration for Metastasis Models

A critical differentiator for elacestrant is its ability to cross the blood-brain barrier, a feature absent in first-generation steroidal SERDs. In preclinical pharmacokinetic models, elacestrant achieves a brain-to-plasma concentration ratio of approximately 60-62%[1]. In MCF-7 intracranial tumor xenograft models, this exposure translates to significant tumor growth inhibition and prolonged survival [2]. Fulvestrant, due to its size and lipophilicity, exhibits limited to no brain exposure, rendering it ineffective for intracranial efficacy studies [1].

Evidence DimensionBrain-to-plasma concentration ratio
Target Compound DataElacestrant: ~60-62% brain/plasma ratio.
Comparator Or BaselineFulvestrant: Limited/negligible brain exposure.
Quantified DifferenceElacestrant achieves therapeutic intracranial concentrations (~60% of plasma), whereas fulvestrant fails to penetrate the BBB effectively.
ConditionsMCF-7 intracranial xenograft mouse models.

Makes elacestrant the mandatory SERD control for researchers developing therapies targeting ER+ breast cancer brain metastases.

Tumor Growth Inhibition in ESR1-Mutant Xenografts

Elacestrant maintains high potency against clinically relevant ESR1 mutations (e.g., Y537S, D538G) that confer resistance to standard therapies. In T47D and MCF-7 mutant xenograft models, oral elacestrant demonstrates robust, dose-dependent tumor growth inhibition (TGI), frequently exceeding 80% at low doses (1-10 mg/kg) [1]. In head-to-head comparisons, fulvestrant administered via subcutaneous or intramuscular routes (up to 25-250 mg/kg) shows significantly diminished efficacy, often yielding <50% TGI or complete resistance in Y537S models [2].

Evidence DimensionTumor Growth Inhibition (TGI) in ESR1-mutant xenografts
Target Compound DataElacestrant: >80% TGI at 1-10 mg/kg (oral).
Comparator Or BaselineFulvestrant: <50% TGI at 25-250 mg/kg (subcutaneous/IM).
Quantified DifferenceElacestrant achieves >30% greater tumor growth inhibition at a fraction of the dose compared to fulvestrant in mutant models.
ConditionsIn vivo ESR1-mutant (Y537S/D538G) breast cancer xenograft models.

Provides a reliable, highly active positive control for screening next-generation drugs against endocrine-resistant breast cancer.

In Vivo Modeling of ER+ Brain Metastases

Due to its ~62% brain-to-plasma penetration ratio, elacestrant is the preferred positive control for intracranial breast cancer xenograft models. Researchers must select elacestrant over fulvestrant to ensure therapeutic target engagement within the central nervous system [1].

Positive Control for ESR1-Mutant Drug Discovery

Elacestrant's sustained efficacy against Y537S and D538G mutations makes it an essential benchmark compound. It is used in proliferation and degradation assays to validate the performance of novel PROTACs, SERMs, and next-generation SERDs against endocrine-resistant cell lines [2].

Oral Formulation and Pharmacokinetic Benchmarking

The dihydrochloride salt of elacestrant serves as a structural and physical benchmark for developing orally bioavailable non-steroidal ER degraders. Its ~25 mg/mL aqueous solubility allows formulation scientists to model oral absorption without the confounding variables of lipid-based IM depot vehicles required by legacy SERDs [3].

XLogP3

6.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

458.293328459 Da

Monoisotopic Mass

458.293328459 Da

Heavy Atom Count

34

UNII

FM6A2627A8

Drug Indication

Elacestrant is indicated for the treatment of postmenopausal women or adult men with ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer with disease progression following at least one line of endocrine therapy. Elacestrant is indicated for the same in the EU, with an additional requirement that patients trial a CDK 4/6 inhibitor as a prior line of therapy.
Orserdu monotherapy is indicated for the treatment of postmenopausal women, and men, with estrogen receptor (ER) positive, HER2-negative, locally advanced or metastatic breast cancer with an activating ESR1 mutation who have disease progression following at least one line of endocrine therapy including a CDK 4/6 inhibitor.

Livertox Summary

Elacestrant is an estrogen receptor antagonist which is used for treatment of specific forms of refractory, advanced or metastatic breast cancer in postmenopausal women or adult men. Elacestrant has not been linked to elevations in serum aminotransferase levels during therapy or to cases of clinically apparent liver injury.

Drug Classes

Antineoplastic Agents, Antiestrogens

Pharmacology

Elacestrant is an orally available, selective estrogen receptor degrader (SERD) and selective estrogen receptor modulator (SERM), with potential antineoplastic and estrogen-like activities. Upon oral administration of higher doses of elacestrant, this agent acts as a SERD, which binds to the estrogen receptor (ER) and induces a conformational change that results in the degradation of the receptor. This may inhibit the growth and survival of ER-expressing cancer cells. At lower doses of this agent, RAD1901 acts as a SERM and has estrogen-like effects in certain tissues, which can both reduce hot flashes and protect against bone loss. In addition, elacestrant is able to cross the blood-brain barrier (BBB).

Mechanism of Action

Elacestrant is an oral selective estrogen receptor degrader (SERD) that binds to estrogen receptor-alpha (ERα). Breast tumors that express ERα depend on estrogen-mediated growth signaling; therefore, endocrine therapies that target the estrogen receptor (ER) are commonly used in the treatment of this type of cancer. SERDs are a type of endocrine therapy that antagonizes the transcriptional activity of the ER and promotes its degradation. In ER-positive (ER+) HER2-negative (HER2-) breast cancer cells, elacestrant inhibits 17β-estradiol-mediated cell proliferation and induces ERα degradation through the proteasomal pathway. Elacestrant also slows ER nuclear translocation and promotes ER turnover, disrupting downstream signaling. Elacestrant has _in vitro_ and _in vivo_ anti-tumor activity in ER+ HER2- breast cancer models resistant to fulvestrant and cyclin-dependent kinase 4/6 inhibitors, as well as cancer models with estrogen receptor 1 gene (ESR1) mutations.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A1 (ESR1) [HSA:2099] [KO:K08550]

Other CAS

722533-56-4

Absorption Distribution and Excretion

With the recommended dosage of 345 mg once daily, elacestrant has a steady-state Cmax of 119 ng/mL and an AUC0-24h of 2440 ng⋅h/mL. The Cmax and AUC of elacestrant increase more than dose-proportional between 43 mg and 862 mg once daily (0.125 to 2.5 times the approved recommended dosage). By day 6, elacestrant reaches steady-state and has a 2-fold mean accumulation ratio based on AUC0-24h. The tmax of elacestrant goes from 1 to 4 hr, and its oral bioavailability is approximately 10%. Compared to a fasted state, the Cmax and AUC of elacestrant (345 mg) were 42% and 22% higher, respectively, when administered with a high-fat meal (800 to 1000 calories, 50% fat).
Elacestrant is mainly eliminated through feces and urine. Approximately 82% was recovered in feces (34% unchanged), and 7.5% was recovered in urine (< 1% unchanged) following a single radiolabeled oral dose of 345 mg.
Elacestrant has an apparent volume of distribution of 5800 L.
Elacestrant has an estimated clearance of 186 L/hr and a renal clearance of ≤ 0.14 L/hr.

Metabolism Metabolites

Elacestrant is metabolized in the liver, mainly by CYP3A4 and, to a lesser extent, by CYP2A6 and CYP2C9.

Wikipedia

Elacestrant

Biological Half Life

The elimination half-life of elacestrant is 30 to 50 hours.

Use Classification

Human drugs -> Endocrine therapy -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 09-12-2023
[1]. Garner F, et al. RAD1901: a novel, orally bioavailable selective estrogen receptor degrader that demonstrates antitumor activity in breast cancer xenograft models. Anticancer Drugs. 2015 Oct;26(9):948-56.

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